molecular formula C10H10O3 B8654876 6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-6-ol

6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-6-ol

Cat. No. B8654876
M. Wt: 178.18 g/mol
InChI Key: IWHCDRGFOZDIBK-UHFFFAOYSA-N
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Patent
US05110956

Procedure details

A solution of 9.0 g of 5,6-methylenedioxyindene in 23 ml of tetrahydrofuran was cooled to 0° C. in a nitrogen atmosphere. A solution of 2.2 ml of 10.0 M borane/methyl sulfide complex in 5 ml of tetrahydrofuran was added dropwise thereto. The temperature of the mixture was elevated from 0° C. to room temperature over 4 h and then 1.8 ml of water was added dropwise thereto. 7.4 ml of a 3 M aqueous sodium hydroxide solution and then 5.5 ml of a 35% aqueous hydrogen peroxide solution were added thereto under cooling with ice and the mixture was stirred at room temperature overnight. The reaction mixture was diluted with ethyl acetate, washed with an aqueous common salt solution and dried over magnesium sulfate. The solvent was distilled off and the residue was crystallized from ethyl acetate to obtain 6.4 g of the intended compound in the form of white crystals.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:12][C:11]2[CH:10]=[C:9]3[C:5]([CH:6]=[CH:7][CH2:8]3)=[CH:4][C:3]=2[O:2]1.[OH2:13].[OH-].[Na+].OO>O1CCCC1.C(OCC)(=O)C>[CH2:1]1[O:2][C:3]2[CH:4]=[C:5]3[C:9]([CH2:8][CH:7]([OH:13])[CH2:6]3)=[CH:10][C:11]=2[O:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1OC=2C=C3C=CCC3=CC2O1
Name
Quantity
23 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
WASH
Type
WASH
Details
washed with an aqueous common salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1OC=2C=C3CC(CC3=CC2O1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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